molecular formula C8H5BrN2O B1292657 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 757978-33-9

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1292657
CAS No.: 757978-33-9
M. Wt: 225.04 g/mol
InChI Key: YLZQPOVEHGBMFG-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: is a heterocyclic compound that contains a bromine atom at the 5-position, a pyrrolo[2,3-b]pyridine core, and an aldehyde functional group at the 3-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinase enzymes, potentially inhibiting their activity . This interaction can affect various signaling pathways within the cell, leading to changes in cellular responses.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, potentially leading to cellular damage or dysfunction . Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the levels of metabolites within the cell. For example, it can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby altering the nucleotide pool within the cell . These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . The distribution of the compound can affect its activity and function, as it may be more active in certain cellular regions compared to others.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by formylation. One common method includes:

Industrial Production Methods:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient and scalable brominating and formylating agents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of azaindole-based protein kinase inhibitors, which are important in the development of new therapeutic agents .

Biology and Medicine:

This compound is of interest in the field of medicinal chemistry for its potential biological activities. It has been studied for its role in the synthesis of inhibitors targeting various enzymes and receptors, including fibroblast growth factor receptors (FGFRs), which are implicated in cancer .

Industry:

In the pharmaceutical industry, this compound is used in the development of new drugs. Its derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and inflammatory disorders .

Comparison with Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
  • 5-Bromo-7-azaindole
  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid

Comparison:

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, the position of the aldehyde group affects the compound’s ability to interact with biological targets.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZQPOVEHGBMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646923
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757978-33-9
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a refluxing (oil bath temp. 140° C.) solution of hexamethylenetetramine (8.83 g, 63 mmol) in 66% aqueous propionic acid (31.5 mL) was added a mixture of 5 (16.0 g, 63 mmol) and hexamethylenetetramine (8.83 g, 63 mmol) in 66% propionic acid (47 mL) over 2.5 h. The reflux was continued for 2.5 h, the reaction mixture allowed to cool to room temperature, then poured onto water (220 mL) and the suspension cooled in an ice-bath. The solid was filtered off, washed with ice-cold water (2×), and dried under high vacuum overnight to give 6 as a white solid (11.47 g, 81%); 1H NMR (400 MHz, CDCl3+4 drops d4-MeOH) δ 9.91 (s, 1H), 8.69 (d, J=2.2 Hz, 1H), 8.36 (d, J=2.2 Hz, 1H), 7.95 (s, 1H).
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
8.83 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods II

Procedure details

Hexamethylenetetramine (1.08 g, 7.61 mmol) was added to a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 g, 5 mol) in HOAc (6.34 mL). The mixture was heated at 100° Celsius for 6 hours. The reaction mixture was then cooled to rt and diluted with water. The mixture was extracted with EtOAc, dried (Na2SO4), filtered and concentrated to dryness. The residue was purified by FCC to provide the title compound (379 mg, 33%). 1H NMR (500 MHz, CDCl3) δ 10.02 (s, 1H), 8.77 (d, J=2.2, 1H), 8.48 (d, J=2.2, 1H), 7.99 (d, J=2.7, 1H).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.34 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
33%

Synthesis routes and methods III

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine (0.087 g, 0.44 mmol) was successively added with acetic acid (0.2 mL), water (0.4 mL), and hexamethylenetetramine (0.087 g, 0.62 mmol), and then the mixture was stirred overnight at 120° C. in a sealed tube. The reaction mixture was added with water, and then the precipitated solid was collected by filtration to obtain 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (0.061 g, 62%).
Quantity
0.087 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.087 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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